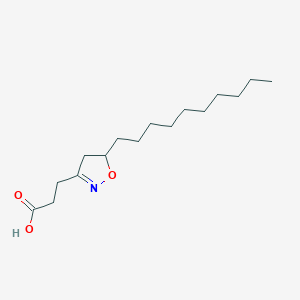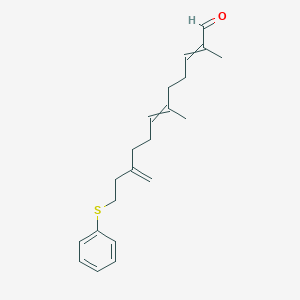
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is an organic compound characterized by its complex structure, which includes multiple functional groups such as aldehyde, sulfanyl, and diene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can be achieved through a multi-step process involving the following key steps:
Formation of the Diene System: The diene system can be synthesized through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the diene.
Introduction of the Sulfanyl Group: The phenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the diene.
Aldehyde Formation: The final aldehyde group can be introduced through oxidation of a primary alcohol using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the Wittig reaction and nucleophilic substitution, as well as advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylsulfanyl group can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Thiols, amines, alkoxides
Major Products Formed
Oxidation: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienoic acid
Reduction: 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal has several scientific research applications:
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Material Science: The compound’s functional groups can be utilized in the development of new materials with desired properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal depends on its interaction with various molecular targets. For example:
Aldehyde Group: The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
Sulfanyl Group: The phenylsulfanyl group can participate in redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethyl-10-methylene-2,6,11-dodecatrienal
- 2,6-Dimethyl-10-methylene-2,6-dodecadiene
Uniqueness
2,6-Dimethyl-10-methylidene-12-(phenylsulfanyl)dodeca-2,6-dienal is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
87639-61-0 |
|---|---|
Molecular Formula |
C21H28OS |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
2,6-dimethyl-10-methylidene-12-phenylsulfanyldodeca-2,6-dienal |
InChI |
InChI=1S/C21H28OS/c1-18(10-8-12-20(3)17-22)9-7-11-19(2)15-16-23-21-13-5-4-6-14-21/h4-6,9,12-14,17H,2,7-8,10-11,15-16H2,1,3H3 |
InChI Key |
VSTUUOWGOBUUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=C)CCSC1=CC=CC=C1)CCC=C(C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


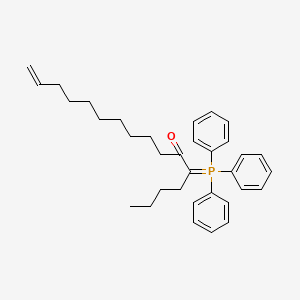
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
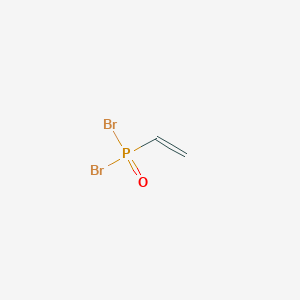
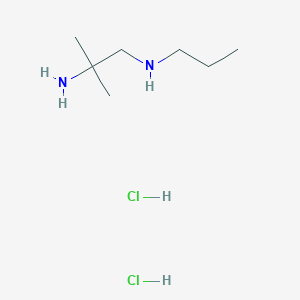
![(2E)-N-[2-(dimethylamino)ethyl]-2-(hydroxymethylidene)-3-imino-N-phenylpentanamide](/img/structure/B14396076.png)
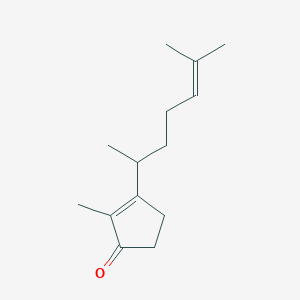
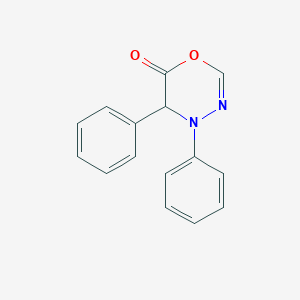
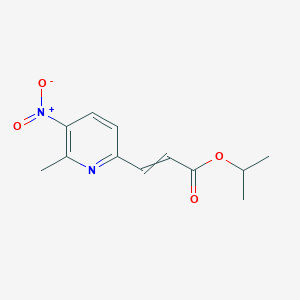
![1-[2-(3-Acetamidoanilino)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14396110.png)
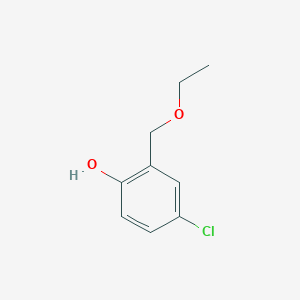
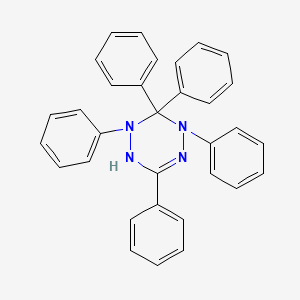
![1-{3-[2-(Trifluoromethyl)-9H-thioxanthen-9-YL]propyl}piperazine](/img/structure/B14396126.png)
